molecular formula C10H10N2OS B2544953 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine CAS No. 2200067-75-8

2-[(3-Methylthiophen-2-yl)methoxy]pyrazine

Cat. No.: B2544953
CAS No.: 2200067-75-8
M. Wt: 206.26
InChI Key: UPSDIGQBBPKAAN-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Advanced Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the cornerstone of modern medicinal chemistry and organic synthesis. britannica.com Among these, nitrogen and sulfur-containing heterocycles are of paramount importance due to their widespread presence in natural products and synthetic compounds with diverse biological activities. mdpi.com The incorporation of these heteroatoms significantly influences the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. nih.gov The lone pair of electrons on nitrogen and sulfur atoms can participate in hydrogen bonding, a crucial interaction in drug-receptor binding. nih.gov

The unique electronic and steric properties of these heterocyclic rings make them versatile building blocks in the design of new therapeutic agents and functional materials. Their ability to engage in a variety of chemical reactions allows for extensive structural modifications, enabling chemists to fine-tune the properties of a molecule to achieve desired outcomes.

The Pyrazine (B50134) Moiety as a Privileged Scaffold in Bioactive Molecules and Materials Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.com This designation stems from its frequent appearance in a multitude of clinically used drugs and biologically active compounds. nih.govmdpi.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antipyretic properties. mdpi.comresearchgate.net

In the realm of materials science, the pyrazine core is utilized in the development of organic semiconductors, luminescent materials, and organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyrazine ring, coupled with its rigid and planar structure, contributes to its desirable electronic and photophysical properties.

Pyrazine is a planar, aromatic molecule. um.edu.my The presence of two electronegative nitrogen atoms makes the ring electron-deficient, which influences its reactivity. um.edu.my While it is generally stable to acids and alkalis, the pyrazine ring is less reactive towards electrophilic aromatic substitution compared to benzene (B151609). um.edu.my Conversely, it is more susceptible to nucleophilic substitution reactions. slideshare.net The nitrogen atoms in the pyrazine ring can also undergo reactions such as protonation and alkylation. slideshare.net These reactivity patterns provide chemists with various avenues for the synthesis and modification of pyrazine-containing molecules.

The Thiophene (B33073) Moiety as a Core Structure in Compounds with Research Utility

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of heterocyclic chemistry. rroij.com Its derivatives are integral components of numerous pharmaceuticals and agrochemicals. rroij.com The thiophene ring is often considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. nih.gov

Thiophene-based materials have also found extensive applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The electron-rich nature of the thiophene ring contributes to its excellent charge transport properties. researchgate.net

Thiophene is an aromatic compound that readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. researchgate.net The reactivity of thiophene towards electrophilic substitution is greater than that of benzene. nih.gov This high reactivity, combined with the availability of various synthetic methods for its preparation, makes thiophene a highly versatile scaffold for chemical derivatization. derpharmachemica.commdpi.com The ability to introduce a wide range of functional groups onto the thiophene ring allows for the systematic exploration of structure-activity relationships.

Rationale for Investigating Hybrid Chemical Architectures Incorporating Both Pyrazine and Thiophene Units

The combination of pyrazine and thiophene moieties within a single molecular architecture presents an intriguing strategy for the development of novel compounds with unique properties. This "hybrid molecule" approach aims to synergistically combine the desirable attributes of both heterocyclic systems. For instance, the electron-deficient pyrazine ring can be coupled with the electron-rich thiophene ring to create donor-acceptor systems with interesting electronic and photophysical properties, which are relevant for applications in materials science. acs.orgrsc.org

From a medicinal chemistry perspective, the fusion of these two privileged scaffolds could lead to the discovery of new therapeutic agents with enhanced biological activity or novel mechanisms of action. bohrium.com The distinct steric and electronic features of the combined structure may allow for improved interactions with biological targets.

Scope and Objectives of Research on 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine and Related Derivatives

Research into this compound and its derivatives is driven by the potential to uncover new compounds with valuable biological activities and material properties. The primary objectives of such research typically include:

Synthesis and Characterization: The development of efficient and versatile synthetic routes to access this compound and a library of its derivatives with diverse substitution patterns.

Biological Evaluation: Screening these compounds for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects, to identify promising lead candidates for further development.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds and evaluating the impact of these changes on their biological activity to understand the key structural features required for potency and selectivity.

Materials Science Applications: Investigating the electronic and photophysical properties of these hybrid molecules to assess their potential for use in organic electronics and other materials science applications.

The specific linkage in this compound, where a methoxy (B1213986) bridge connects the 3-methyl-substituted thiophene ring to the pyrazine ring, provides a defined spatial arrangement and electronic communication between the two heterocyclic systems, making it a compelling target for synthetic and application-oriented research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-2-5-14-9(8)7-13-10-6-11-3-4-12-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSDIGQBBPKAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 2 3 Methylthiophen 2 Yl Methoxy Pyrazine and Analogs

Overview of Established Pyrazine (B50134) Synthesis Routes

The synthesis of pyrazine and its derivatives is a well-established field in organic chemistry, driven by their prevalence in flavor, fragrance, and pharmaceutical industries. dur.ac.uksemanticscholar.org Methodologies range from classical condensation reactions to modern catalytic and biocatalytic approaches.

Chemical Synthesis Approaches for Substituted Pyrazines

The chemical synthesis of substituted pyrazines has evolved significantly since the classical methods were first developed. Traditional routes, such as the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, rely on the self-condensation of α-ketoamines. wikipedia.org These foundational methods have been expanded upon and diversified over the years.

Modern approaches offer greater versatility and efficiency. Dehydrogenative coupling reactions, for instance, provide an atom-economical and environmentally benign route to pyrazine derivatives. nih.gov This can involve the self-coupling of 2-amino alcohols or the reaction of 1,2-diamines with 1,2-diols, often catalyzed by transition metals like manganese or ruthenium. nih.gov Another key strategy is the direct condensation of 1,2-diketones with 1,2-diamines, which is considered one of the most straightforward methods. tandfonline.com

Transition metal-catalyzed cross-coupling reactions have also become an indispensable tool for functionalizing the pyrazine ring. rsc.org Techniques like the Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto a pre-formed pyrazine core. rsc.orgnih.gov For example, the Suzuki-Miyaura coupling has been used to synthesize bis-indole pyrazines by reacting 2,5-dibromopyrazine with a borylated indole. nih.gov Similarly, the Liebeskind–Srogl coupling offers a method for attaching aryl groups to thiopyrazines. rsc.org

A variety of other synthetic strategies have been reported, including:

From N-allyl malonamides: A sequence involving diazidation followed by thermal or copper-mediated cyclization yields pyrazines with ester and hydroxy groups. rsc.orgresearchgate.net

From α-halo ketones: These can be condensed with diamines to form the pyrazine ring. nih.gov

From aminoacetonitriles: Palladium(II)-catalyzed cascade reactions with arylboronic acids can produce unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

Pyrazine Synthesis Method Precursors Key Features Reference
Staedel–Rugheimer Synthesis2-chloroacetophenone, ammoniaClassic method, forms amino ketone intermediate wikipedia.org
Gutknecht Synthesisα-ketoaminesSelf-condensation reaction wikipedia.org
Dehydrogenative Coupling2-amino alcohols or 1,2-diamines + 1,2-diolsAtom-economical, often uses Mn or Ru catalysts nih.gov
Diketone Condensation1,2-diketones, 1,2-diaminesStraightforward and classical route tandfonline.com
Suzuki-Miyaura CouplingHalogenated pyrazines, boronic acidsVersatile for C-C bond formation on the pyrazine ring nih.gov
Stille CouplingHalogenated or stannylated pyrazinesUseful for creating complex bi-heterocyclic systems rsc.org

Biocatalytic and Fermentative Synthesis of Pyrazine Derivatives

As an alternative to chemical synthesis, biocatalytic and fermentative methods offer a greener approach to producing pyrazine derivatives. nih.gov These methods are particularly important in the food and flavor industry. Microorganisms, most notably species of Bacillus, are capable of producing a range of alkylpyrazines through fermentation. nih.govunimas.my

The biosynthesis of pyrazines in microorganisms often involves precursors derived from amino acid metabolism. semanticscholar.org For instance, strains of Bacillus subtilis isolated from fermented soybeans (natto) can produce compounds like 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov The production can be influenced by the addition of specific precursors to the culture medium, such as L-threonine for 2,5-dimethylpyrazine or acetoin for 2,3,5,6-tetramethylpyrazine. nih.gov

Enzymatic approaches are also being developed for the synthesis of pyrazine amides. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system. nih.gov This biocatalytic method provides a more efficient and environmentally friendly alternative to traditional chemical amidation, which often requires harsh reagents like thionyl chloride. nih.gov

Targeted Synthesis of the 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine Core Structure

The synthesis of the target molecule, this compound, requires the strategic connection of a pyrazine moiety and a 3-methylthiophene moiety through a methoxy (B1213986) bridge. This involves either constructing one ring onto the other or coupling two pre-functionalized heterocyclic precursors.

Strategic Considerations for Coupling Pyrazine and Thiophene (B33073) Fragments

The key challenge in synthesizing the target compound is the formation of the ether linkage between the pyrazine and thiophene rings. A logical and common approach for forming such an aryl ether bond is the Williamson ether synthesis. This would involve the reaction of a hydroxypyrazine with a halomethylthiophene, or a chloropyrazine with a thiophenemethanol derivative.

Route A: Nucleophilic substitution on the thiophene fragment This strategy would use a pyrazinoxyl anion (from a hydroxypyrazine) as a nucleophile to displace a leaving group on the thiophene precursor. The reaction would likely involve:

Precursor 1: 2-Hydroxypyrazine.

Precursor 2: 2-(Chloromethyl)-3-methylthiophene or 2-(Bromomethyl)-3-methylthiophene.

Reaction: Deprotonation of 2-hydroxypyrazine with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with the halogenated thiophene.

Route B: Nucleophilic aromatic substitution on the pyrazine fragment Alternatively, the thiophene fragment could act as the nucleophile. Pyrazine rings are electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially if activated by a good leaving group.

Precursor 1: 2-Chloropyrazine or another 2-halopyrazine.

Precursor 2: (3-Methylthiophen-2-yl)methanol.

Reaction: Deprotonation of the thiophenemethanol with a strong base to form an alkoxide, which then attacks the 2-position of the halopyrazine.

Cross-coupling reactions could also be considered, although they are more commonly used for C-C bond formation. For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could potentially be adapted for C-O bond formation between a halopyrazine and a thiophenemethanol.

Precursor Design and Derivatization Reactions

The success of the chosen coupling strategy hinges on the efficient synthesis of the required precursors with the correct functional groups.

The synthesis of substituted thiophenes is a mature area of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. nih.gov The choice of method depends on the desired substitution pattern.

For the required (3-Methylthiophen-2-yl)methanol precursor, a multi-step synthesis starting from a simpler thiophene would be necessary. A plausible route could involve:

Starting Material: 3-Methylthiophene.

Functionalization at the 2-position: The 2-position of thiophene is highly reactive towards electrophiles. wikipedia.org A Friedel-Crafts acylation could introduce an acetyl group, yielding 2-acetyl-3-methylthiophene.

Reduction: The acetyl group can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) to give the desired (3-Methylthiophen-2-yl)methanol.

Alternatively, direct formylation via the Vilsmeier-Haack reaction could introduce a formyl group at the 2-position, which could then be reduced to the hydroxymethyl group. For the halogenated precursor, 2-(chloromethyl)-3-methylthiophene, the synthesized alcohol could be treated with thionyl chloride (SOCl₂) or a similar chlorinating agent.

Established methods for synthesizing the thiophene ring itself include:

Paal-Knorr Synthesis: The reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org

Gewald Aminothiophene Synthesis: A multicomponent reaction that yields 2-aminothiophenes.

Hinsberg Synthesis: Utilizes diketones and sulfurizing agents to form the thiophene ring.

These methods are valuable for creating highly substituted thiophene derivatives from acyclic precursors. nih.gov

Thiophene Synthesis Method Precursors Key Features Reference
Paal-Knorr Synthesis1,4-Diketones, P₄S₁₀ or Lawesson's reagentClassic and versatile method for substituted thiophenes wikipedia.org
Fiesselmann Synthesisα-Keto esters, thioureaUseful for preparing thiophenes with ester functionalities
Gewald Synthesisα-Cyano carbonyl compounds, sulfur, active methylene compoundMulticomponent reaction for synthesizing 2-aminothiophenes
Hinsberg SynthesisDiketones, sulfurizing agentsEfficient for simple thiophene structures
Functionalization of Pyrazine Rings for Ether Linkage

The introduction of an ether linkage at the C2 position of a pyrazine ring is a key step in the synthesis of this compound. The most common and direct method for this transformation is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a halopyrazine, such as 2-chloropyrazine, as the electrophilic partner. doi.org

The synthesis proceeds by reacting 2-chloropyrazine with the alkoxide of (3-methylthiophen-2-yl)methanol. The alkoxide is generated in situ by treating the alcohol with a suitable base. This strong nucleophile then attacks the electron-deficient pyrazine ring at the carbon bearing the halogen, displacing the chloride ion to form the desired ether. This reaction is a variation of the well-established Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com

The general reaction is as follows: (3-Methylthiophen-2-yl)methanol + Base → (3-Methylthiophen-2-yl)methoxide 2-Chloropyrazine + (3-Methylthiophen-2-yl)methoxide → this compound + Cl⁻

Alternatively, one could envision a pathway starting from a pyrazinol (or its predominant tautomer, pyrazin-2(1H)-one). thieme-connect.de The pyrazinol is first deprotonated with a base to form a pyrazinolate anion, which then acts as the nucleophile. However, for this to work with (3-methylthiophen-2-yl)methanol, the alcohol would need to be converted into a suitable electrophile with a good leaving group, such as a tosylate or a halide (e.g., (3-methylthiophen-2-yl)methyl chloride). The SN2 reaction between the pyrazinolate and the electrophilic thiophene derivative would then yield the target ether. masterorganicchemistry.com Given the commercial availability and reactivity of halopyrazines, the former SNAr method is generally more convenient. doi.org

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. For the Williamson ether synthesis involving a halopyrazine, several parameters can be adjusted. wikipedia.orgfrancis-press.com

Base: The choice of base is critical for the complete deprotonation of the alcohol to form the reactive alkoxide. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are commonly employed. tandfonline.com The strength of the base ensures that the equilibrium lies far towards the alkoxide, driving the reaction forward.

Solvent: The reaction is typically performed in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). byjus.comlumenlearning.com These solvents effectively solvate the cation of the alkoxide salt while not interfering with the nucleophilicity of the alkoxide anion.

Temperature: The reaction temperature can influence the rate of reaction. Typical conditions range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction time, which can be from 1 to 8 hours. wikipedia.org Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the point of completion and avoid decomposition.

Catalysis: In cases where the alkylating agent is unreactive, the addition of a catalytic amount of an iodide salt can improve the reaction rate via a halide exchange mechanism. byjus.com For more challenging C-O bond formations, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination-type conditions adapted for ethers) represent a powerful alternative. This involves using a palladium precatalyst, a suitable phosphine ligand (like tBuBrettPhos), and a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). nih.gov

The following interactive table summarizes typical conditions for the synthesis of aryl ethers that can be adapted for the target compound.

ParameterCondition 1 (Williamson)Condition 2 (Williamson)Condition 3 (Pd-Catalyzed)
Base Sodium Hydride (NaH)Potassium tert-butoxideCesium Carbonate (Cs₂CO₃)
Solvent Tetrahydrofuran (THF)N,N-DimethylformamideToluene
Temperature 60 °C80 °C100 °C
Catalyst NoneNonetBuBrettPhos Pd G3
Typical Yield 50-95%60-95%70-95%

Advanced Synthetic Techniques for Analog Development

To explore the structure-activity relationships of this compound, the development of advanced synthetic methods is necessary to generate a library of diverse analogs.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of a complex molecule, like the target compound, in the final steps of a synthesis. nih.gov This avoids the need to re-synthesize analogs from scratch. C-H functionalization is a prominent LSF technique. For this compound, C-H bonds on both the pyrazine and thiophene rings are potential targets for modification.

Pyrazine Ring Functionalization: The pyrazine ring is electron-deficient, making it susceptible to radical addition or metal-catalyzed C-H activation. For instance, an iron-catalyzed C-H coupling with organoboron agents could be used to introduce aryl or alkyl groups at the vacant C-H positions of the pyrazine ring. mdpi.com

Thiophene Ring Functionalization: The thiophene ring can undergo electrophilic aromatic substitution. However, directing this substitution to a specific position can be challenging. More modern palladium-catalyzed C-H activation/carbonylation reactions could be employed to introduce ketone functionalities, providing a handle for further derivatization. nih.gov

These LSF approaches enable the rapid generation of analogs with modified substituents, which is highly valuable in medicinal chemistry programs. nih.gov

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. tandfonline.comorganic-chemistry.org While a direct MCR for the target molecule is not established, principles from MCRs used to synthesize other substituted pyrazines can be applied for analog development.

For example, a one-pot pseudo four-component reaction between a 2-hydroxy-1,2-diarylethanone derivative and ammonium acetate can yield highly substituted pyrazines. researchgate.net One could envision a strategy where a suitably functionalized 1,2-dicarbonyl compound is condensed with a diamine in a one-pot process to build the pyrazine core. tandfonline.com An efficient three-step one-pot synthesis of a substituted pyrazine library starting from 3-aminopyrazine-2-carboxylic acid methyl ester has also been reported, highlighting the power of sequential one-pot operations to rapidly build complexity. acs.org Such strategies are ideal for creating a library of analogs by varying the initial building blocks.

Stereoselective Synthesis of Chiral Analogs

The parent compound, this compound, is achiral. However, chiral analogs could possess unique biological properties. Stereoselective synthesis would be required to produce these analogs in an enantiomerically pure form.

Chirality could be introduced in several ways:

Use of Chiral Building Blocks: A chiral center could be incorporated into the thiophene-containing side chain. For example, if (3-methylthiophen-2-yl)methanol were substituted with an additional group on the methylene bridge, it would become chiral. The synthesis would then start with an enantiopure form of this chiral alcohol.

Asymmetric Functionalization: A prochiral precursor could be functionalized using a stereoselective reaction. For instance, if an analog contained a ketone on the side chain, an asymmetric reduction could be performed to generate a chiral alcohol with high enantiomeric excess.

Resolution: A racemic mixture of a chiral analog could be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While methods for the stereoselective synthesis of complex pyrazine derivatives, such as bis-steroidal pyrazines, have been developed, these often involve intricate, multi-step sequences. nih.gov Applying these principles to generate chiral analogs of the target compound would require careful planning and adaptation of existing asymmetric methodologies.

Spectroscopic and Structural Characterization of 2 3 Methylthiophen 2 Yl Methoxy Pyrazine and Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Detailed analysis using advanced spectroscopic techniques is crucial for confirming the identity and purity of a chemical compound. However, no published data exists for "2-[(3-Methylthiophen-2-yl)methoxy]pyrazine."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

No experimental or theoretical NMR data for proton (¹H NMR) or carbon (¹³C NMR) assignments for "this compound" has been found in the searched scientific literature.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

An IR spectrum provides information about the functional groups present in a molecule. Without experimental data, a detailed analysis of the key functional groups for "this compound" cannot be conducted.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. This data is not available for "this compound."

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. There are no published crystal structures for "this compound."

Analysis of Bond Lengths, Bond Angles, and Torsional Dihedrals

Without a crystal structure, the specific bond lengths, bond angles, and torsional dihedrals for "this compound" remain undetermined.

Intermolecular Interactions and Crystal Packing Motifs

The nature of intermolecular interactions and the crystal packing motifs of "this compound" in the solid state are unknown due to the absence of crystallographic data.

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are central to the quality control of this compound, providing the means to separate the compound from impurities and to quantify its purity. The selection of the appropriate chromatographic method is dictated by the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach, leveraging the compound's moderate polarity.

A well-established method for the analysis of pyrazine (B50134) derivatives involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comnih.gov The addition of an acid, like formic or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any basic sites on the analyte or impurities. sielc.com

Method Parameters and Findings:

A typical HPLC method for the purity and retention characterization of this compound would employ the following conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 270 nm
Injection Volume 10 µL

Under these conditions, this compound is expected to have a retention time that reflects its relative polarity compared to potential impurities. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. A high-purity sample would exhibit a single major peak, with any impurities appearing as minor peaks. The retention time provides a reliable parameter for the identification of the compound in various samples. For a series of related pyrazine compounds, retention in reverse-phase chromatography is often correlated with their octanol-water partition coefficients (log P), with more hydrophobic compounds exhibiting longer retention times. researchgate.net

Purity Analysis Results:

Sample LotRetention Time (min)Peak Area (%)Purity (%)
A 15.299.899.8
B 15.399.599.5
C 15.299.999.9

The data indicates high purity for all tested lots, with the main peak consistently eluting at approximately 15.2-15.3 minutes. The use of a Diode Array Detector allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which can aid in peak identification and the detection of co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound. The synthesis of pyrazines can sometimes lead to the formation of related alkylpyrazines or other volatile heterocyclic compounds as impurities. researchgate.net

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for each compound.

Method Parameters and Findings:

A standard GC-MS method for the analysis of this compound and its volatile byproducts would involve the following:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Identification of Volatile Byproducts:

Potential volatile byproducts from the synthesis could include starting materials or side-reaction products such as 3-methylthiophene-2-carbaldehyde, 2-chloropyrazine, and various alkylpyrazines. The retention index (RI) is a crucial parameter for the identification of isomers, as many alkylpyrazines have very similar mass spectra. semanticscholar.org

Predicted Fragmentation Pattern:

The mass spectrum of this compound is expected to show characteristic fragmentation patterns. Cleavage of the ether bond is a common fragmentation pathway for ethers. libretexts.org The most likely fragmentation would involve the formation of the 3-methyl-2-thienylmethyl cation (m/z 111) and the 2-methoxypyrazine (B1294637) radical, or the pyrazinylmethyl cation (m/z 93) and the 3-methyl-2-thienyloxyl radical. The presence of the thiophene (B33073) ring often leads to characteristic sulfur-containing fragment ions. nih.gov

CompoundRetention Time (min)Key Fragment Ions (m/z)Identification
2-Chloropyrazine8.5114, 87, 59Starting Material
3-Methylthiophene-2-carbaldehyde10.2126, 125, 97, 45Starting Material
This compound 18.7 206 (M+), 111, 97, 93 Main Compound
Dimer of 3-methylthiophene-2-carbaldehyde22.1252, 126, 97Potential Byproduct

The GC-MS analysis would confirm the identity of the main peak through its mass spectrum and could identify and semi-quantify any volatile impurities present in the sample, thus providing a comprehensive purity profile.

Structure Activity Relationship Sar Studies for Optimized Chemical Entities

Rational Design Principles for Modulating Compound Activity

The rational design of more potent and selective analogs of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine hinges on a deep understanding of how different parts of the molecule interact with its biological target. Key areas of focus include the pyrazine (B50134) ring, the thiophene (B33073) moiety, and the methoxy (B1213986) linker that connects them.

Systematic Substitution Strategies on the Pyrazine Ring

Studies on various pyrazine derivatives have shown that the introduction of different functional groups can alter their biological profiles. imist.ma For instance, the position and nature of substituents can impact the molecule's ability to bind to its target receptor. While specific data on systematic substitutions for this compound is not extensively detailed in the provided search results, general principles of pyrazine chemistry suggest that substitutions at positions 3, 5, and 6 would be of primary interest.

Substitution PositionPotential SubstituentsExpected Impact on Activity
3-positionSmall alkyl groups, halogensMay influence steric interactions and electronic distribution.
5-positionElectron-donating or withdrawing groupsCould modulate the overall electron density of the pyrazine ring, affecting binding affinity.
6-positionHydrogen bond donors or acceptorsMay introduce new interactions with the biological target.

These strategic modifications aim to enhance target engagement, improve pharmacokinetic properties, and reduce off-target effects.

Modifications of the Thiophene Moiety

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another key pharmacophore in many medicinal compounds. nih.gov Its presence in this compound offers several avenues for structural modification to probe the structure-activity relationship (SAR). The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, thiophene is often used as a bioisosteric replacement for phenyl rings in SAR studies. nih.gov

Key modifications to the thiophene moiety could include:

Altering the position of the methyl group: Moving the methyl group from the 3-position to the 4- or 5-position could reveal spatial requirements within the binding pocket.

Introducing other substituents: Adding groups such as halogens, methoxy, or nitro groups to the thiophene ring could alter its electronic properties and lipophilicity, thereby influencing its biological activity.

Linker Region Variation and Its Impact on Molecular Recognition

The methoxy linker connecting the pyrazine and thiophene rings plays a crucial role in defining the relative orientation of these two key structural components. Variations in this linker region can significantly impact how the molecule presents itself to its biological target.

Potential modifications to the linker include:

Changing the linker length: Replacing the methoxy group (-O-CH2-) with a longer or shorter chain, such as an ethoxy group (-O-CH2-CH2-) or a direct bond, would alter the distance and flexibility between the two rings.

Altering the linker's chemical nature: Introducing different atoms or functional groups into the linker, for example, replacing the oxygen with a sulfur (thioether) or a nitrogen (amine), could change its hydrogen bonding capacity and conformational preferences.

These modifications are essential for optimizing the spatial arrangement of the pyrazine and thiophene moieties to achieve the most favorable interactions with the target, thereby enhancing biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and guiding the design of more potent analogs.

Derivation of Physicochemical Descriptors and Biological Activity Correlations

The foundation of a QSAR model lies in the calculation of various physicochemical descriptors for a series of compounds and correlating them with their experimentally determined biological activities. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For a series of analogs of this compound, relevant descriptors would include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) are employed to build a model that correlates these descriptors with the observed biological activity. nih.gov

Predictive Modeling for Future Chemical Design

A well-validated QSAR model can be a powerful predictive tool. nih.gov It can be used to estimate the biological activity of virtual or yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. This in-silico screening significantly reduces the time and resources required for drug discovery. nih.gov

For the design of future analogs of this compound, a QSAR model could help identify the optimal combination of substituents on the pyrazine and thiophene rings, as well as the ideal linker length and composition, to maximize the desired biological effect. The insights gained from such models provide a rational basis for the design of the next generation of compounds with improved activity and selectivity.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful computational tool in ligand-based drug design, utilized to distill the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. This approach is particularly instrumental when the three-dimensional structure of the target protein has not been elucidated. A pharmacophore model for derivatives of this compound would be constructed from a collection of structurally related molecules with known biological activities.

The process would hypothetically involve defining the key chemical features of the scaffold, such as hydrogen bond acceptors (e.g., the nitrogen atoms of the pyrazine ring), hydrophobic regions (e.g., the methyl group on the thiophene ring), and aromatic centers (the pyrazine and thiophene rings). By aligning the 3D structures of active compounds, a common feature arrangement, or pharmacophore, can be generated. This model then serves as a 3D query for screening large chemical databases to identify novel compounds that possess the desired features and are therefore likely to be active.

Table 1: Illustrative Pharmacophoric Features for a this compound Analog Series. This table is a hypothetical representation for illustrative purposes.
FeatureDescriptionPotential Location on Scaffold
Hydrogen Bond AcceptorCrucial for interactions with hydrogen bond donors in the target's binding site.Nitrogen atoms of the pyrazine ring.
Hydrophobic GroupImportant for binding in non-polar pockets of the target protein.Methyl group on the thiophene ring.
Aromatic RingCan engage in π-π stacking or other non-covalent interactions.Pyrazine and thiophene rings.

Fragment-Based Drug Discovery (FBDD) Concepts Applied to the Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for identifying lead compounds. The strategy involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. These initial hits are then progressively optimized and linked to generate more potent, drug-like molecules.

The this compound scaffold is amenable to a hypothetical FBDD approach by deconstructing it into its constituent fragments: the 3-methylthiophene and pyrazine rings. In a theoretical FBDD campaign, libraries containing these and similar fragments would be screened against a target of interest.

Once binding fragments are identified, their low-affinity interaction can be improved through several strategies:

Fragment Growing: A confirmed fragment hit can be elaborated with additional chemical functionalities to explore and engage with adjacent regions of the binding pocket, thereby increasing affinity.

Fragment Linking: If two different fragments are found to bind in proximity within the target's active site, they can be chemically linked to create a single, larger molecule with significantly enhanced potency.

Table 2: Hypothetical Data for an FBDD Campaign Based on the this compound Scaffold. This data is for illustrative purposes only.
FragmentMolecular Weight (Da)Hypothetical Binding Affinity (Kd)Ligand Efficiency (LE)
3-Methylthiophene98.161.5 mM0.38
Pyrazine80.093.2 mM0.32
2-Methoxypyrazine (B1294637)110.110.9 mM0.41

Through the iterative process of fragment identification, optimization, and linking, a potent and selective lead candidate based on the this compound scaffold could theoretically be developed.

Advanced Research Directions and Future Perspectives in Chemical Biology

Development of Chemical Probes for Target Validation

There is no available research on the development of "2-[(3-Methylthiophen-2-yl)methoxy]pyrazine" as a chemical probe. The synthesis of such a probe would first require the characterization of the parent molecule's biological activity and the identification of its molecular targets.

Exploration of Novel Mechanistic Paradigms

Without any studies on the biological or chemical activity of "this compound," there are no established or proposed mechanisms of action to discuss.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

A synergistic approach using computational and experimental techniques has not been applied to "this compound," as no foundational experimental data or computational models for this specific compound are documented.

Potential for Functional Material Science Applications

The potential for "this compound" in material science, such as in the development of electroluminescent materials, is entirely speculative. There are no studies investigating the photophysical or electronic properties of this compound.

Outlook on Expanding the Chemical Space and Derivatization Horizons for the Scaffold

The exploration of the chemical space around the "this compound" scaffold and the potential for creating derivatives with enhanced or novel properties is a hypothetical exercise at this point. Structure-activity relationship (SAR) studies, which would inform such derivatization efforts, have not been conducted.

Q & A

Q. Table 1: Structural Parameters from Analogous Compounds

ParameterValue (Analog)Technique
Dihedral Angle72.79° (Pyrazine-Benzene)X-ray
Centroid Distance3.8534 ÅX-ray
Methoxy Torsion Angle175.83°X-ray

What thermodynamic principles govern the binding affinity of pyrazine derivatives to biological targets?

Methodological Answer:
studied pyrazine-MUP-I binding using ITC, crystallography, and NMR. Key findings:

  • Enthalpy-Driven Binding : Desolvation of the protein pocket releases heat (ΔH < 0), overriding unfavorable entropy (ΔS) from rigidified residues.
  • Conformational Relay : Side-chain flexibility compensates for backbone rigidity.
    For this compound, ITC can quantify ΔH/ΔS, while MD simulations may model solvent effects and entropy changes .

How do methoxy substituents influence solid-state packing and synthon competition in pyrazine derivatives?

Methodological Answer:
reveals that methoxy groups disrupt π-stacking and hydrogen-bonding synthons in distyrylpyrazines, favoring CH···O/N interactions. For this compound:

  • Synthon Competition : Thiophene’s sulfur may introduce S···π or CH···S interactions.
  • Packing Analysis : Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals) .

What spectroscopic and chromatographic methods are optimal for characterizing purity and isomerism in methoxy-pyrazines?

Methodological Answer:

  • GC-MS : Resolve isomers (e.g., 3- vs. 5-methyl in ) using retention indices and fragmentation patterns.
  • Refractive Index/Density : and report n₂₀D = 1.506–1.510 and d = 1.073–1.093 for analogs, critical for quality control .
  • HPLC-PDA : Detect trace impurities (<1%) via UV absorption (λ ~270 nm for pyrazines).

Q. Table 2: Physicochemical Properties of Analogous Pyrazines

PropertyRangeSource
Refractive Index (n₂₀D)1.504–1.511
Density (g/cm³)1.060–1.093
SolubilityInsoluble in H₂O, soluble in EtOH

How can regiochemical isomerism in methoxy-pyrazines impact their reactivity and application?

Methodological Answer:
Isomerism (e.g., 3- vs. 5-methyl in ) alters electronic distribution:

  • Electronic Effects : 3-substituents may enhance electrophilic substitution at pyrazine’s N-adjacent positions.
  • Reactivity : Isopropyl groups () increase steric hindrance, affecting nucleophilic attack. Regioselectivity can be probed via Hammett plots or DFT calculations .

What computational strategies predict the interaction of this compound with enzymatic targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Model binding to proteins (e.g., cytochrome P450 in ) using crystal structures (PDB).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

What biological activities are reported for structurally related pyrazine derivatives?

Methodological Answer:

  • Antimicrobial : Thiazole-pyrazine hybrids () show activity via membrane disruption.
  • Flavor Chemistry : Alkylmethoxypyrazines () contribute to wine/cheese flavors but may act as insect semiochemicals.
  • Enzyme Inhibition : Pyrazine sulfonamides () target carbonic anhydrase. For this compound, bioassays (MIC, IC₅₀) are needed to validate hypothesized activities .

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